molecular formula C19H23NO2 B5779140 4-tert-butyl-N-(2-methoxybenzyl)benzamide

4-tert-butyl-N-(2-methoxybenzyl)benzamide

Cat. No. B5779140
M. Wt: 297.4 g/mol
InChI Key: YGMJLMBZCAVOSS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-methoxybenzyl)benzamide, also known as BMB, is a compound that has gained attention in the scientific community due to its potential applications in drug development. Its unique chemical structure makes it a promising candidate for further research and investigation. In

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methoxybenzyl)benzamide involves its ability to bind to the ATP-binding site of PKC and HSP90, inhibiting their activity. This leads to a decrease in cancer cell growth and survival, as these proteins play a crucial role in cancer cell signaling and survival pathways. 4-tert-butyl-N-(2-methoxybenzyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methoxybenzyl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of PKC and HSP90 activity, induction of apoptosis in cancer cells, and inhibition of cancer cell growth and survival. 4-tert-butyl-N-(2-methoxybenzyl)benzamide has also been found to have low toxicity in normal cells, making it a promising candidate for further investigation as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-(2-methoxybenzyl)benzamide is its high purity and yield, which makes it easy to work with in lab experiments. 4-tert-butyl-N-(2-methoxybenzyl)benzamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 4-tert-butyl-N-(2-methoxybenzyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of 4-tert-butyl-N-(2-methoxybenzyl)benzamide for its anti-cancer effects.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(2-methoxybenzyl)benzamide. One area of interest is the development of 4-tert-butyl-N-(2-methoxybenzyl)benzamide as an anti-cancer agent, either alone or in combination with other drugs. Further studies are needed to determine the optimal dosage and administration of 4-tert-butyl-N-(2-methoxybenzyl)benzamide for its anti-cancer effects. Additionally, the mechanism of action of 4-tert-butyl-N-(2-methoxybenzyl)benzamide on PKC and HSP90 needs to be further elucidated to fully understand its anti-cancer effects. Another area of interest is the potential applications of 4-tert-butyl-N-(2-methoxybenzyl)benzamide in other diseases and conditions, such as neurodegenerative disorders and inflammatory diseases. Further studies are needed to explore the potential of 4-tert-butyl-N-(2-methoxybenzyl)benzamide in these areas.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-methoxybenzyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-tert-butyl-N-(2-methoxybenzyl)benzamide. The synthesis process has been optimized to yield high purity and high yield of 4-tert-butyl-N-(2-methoxybenzyl)benzamide.

Scientific Research Applications

4-tert-butyl-N-(2-methoxybenzyl)benzamide has been found to have potential applications in drug development due to its ability to inhibit certain enzymes and proteins. Specifically, 4-tert-butyl-N-(2-methoxybenzyl)benzamide has been shown to inhibit the activity of protein kinase C (PKC) and heat shock protein 90 (HSP90), both of which are involved in cancer cell growth and survival. 4-tert-butyl-N-(2-methoxybenzyl)benzamide has also been found to inhibit the growth of certain cancer cells in vitro and in vivo, making it a promising candidate for further investigation as an anti-cancer agent.

properties

IUPAC Name

4-tert-butyl-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)16-11-9-14(10-12-16)18(21)20-13-15-7-5-6-8-17(15)22-4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJLMBZCAVOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-methoxybenzyl)benzamide

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